Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out in solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives .
Scientific Research Applications
Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicyanopyridine: Shares the pyridine core and cyano groups but lacks the sulfanyl and ester functionalities.
4-Phenyl-2-pyridyl derivatives: Similar in structure but may have different substituents on the pyridine ring.
Uniqueness
Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H12N4O2S/c1-22-13(21)9-23-16-12(8-18)14(10-5-3-2-4-6-10)11(7-17)15(19)20-16/h2-6H,9H2,1H3,(H2,19,20) |
InChI Key |
QWOXXWKRNQDINE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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